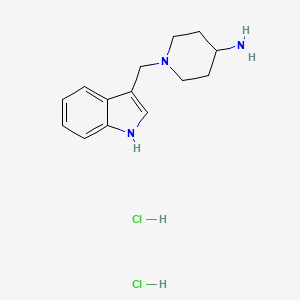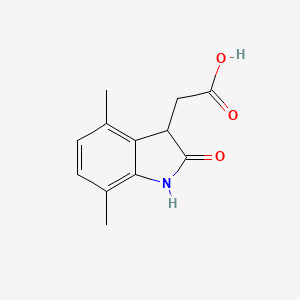
(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
Overview
Description
(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, also known as 4,7-dimethylindole-3-acetic acid (DMIAA) is a naturally occurring compound found in the roots of some plants, including the common garden pea (Pisum sativum). DMIAA is a member of the indole-3-acetic acid (IAA) family, which is a group of compounds involved in plant growth and development. DMIAA is a potent auxin, which is a type of plant hormone that plays a role in many aspects of plant physiology, such as cell division, root development, and leaf expansion. DMIAA has been extensively studied for its potential applications in agriculture, biotechnology, and medicine.
Scientific Research Applications
I have conducted a search for the scientific research applications of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid. Below are some unique applications found in the literature:
Neuroprotective Agent Synthesis
2,3-Dihydroindoles are known for their potential in synthesizing compounds with neuroprotective and antioxidant properties. The structure of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid suggests it could be used in the synthesis of new analogs of endogenous hormones like melatonin, which have neuroprotective properties .
Anti-HIV Activity
Indole derivatives have been studied for their anti-HIV activity. Molecular docking studies of novel indolyl derivatives have shown potential as anti-HIV agents . While not directly mentioned, compounds similar to (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid could be synthesized and screened for such activities.
Antimicrobial Potential
Imidazole-containing compounds with indole structures have shown good antimicrobial potential in various studies . The compound could be part of such research due to its indole core.
Multicomponent Reactions
Indoles are also used in multicomponent reactions to create complex molecules. The compound could be involved in regioselective reactions to obtain new molecular structures with potential biological activities .
properties
IUPAC Name |
2-(4,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-6-3-4-7(2)11-10(6)8(5-9(14)15)12(16)13-11/h3-4,8H,5H2,1-2H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSVVLLFFNVGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)NC2=C(C=C1)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672377 | |
| Record name | (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915919-65-2 | |
| Record name | (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1439463.png)



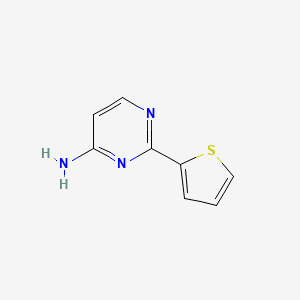

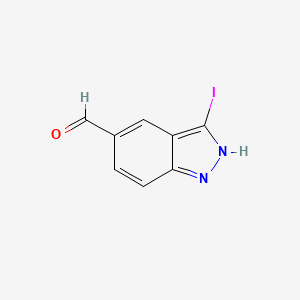

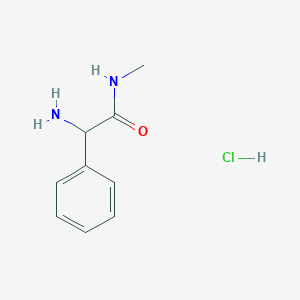
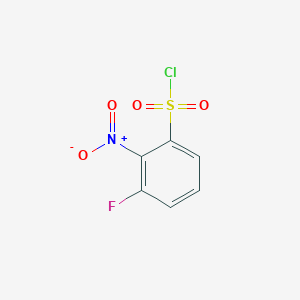
![4-Chloro-2-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1439481.png)
![5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B1439482.png)
